molecular formula C10H10N2O3 B1426931 5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one CAS No. 1343824-88-3

5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one

Cat. No.: B1426931
CAS No.: 1343824-88-3
M. Wt: 206.2 g/mol
InChI Key: YOZJIMADCPABFU-UHFFFAOYSA-N
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Description

The compound “5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring attached to a phenyl ring substituted with an ethoxy group . The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethoxy group might increase its solubility in organic solvents .

Scientific Research Applications

Organic Synthesis and Building Blocks

5-Substituted-2-ethoxy-1,3,4-oxadiazoles, related to 5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one, have been synthesized through a one-pot sequential N-acylation/dehydrative cyclization process. This method provides a convenient route to a variety of 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones, which are valuable building blocks in organic synthesis for further chemical transformations (Wet-osot, Phakhodee, & Pattarawarapan, 2017).

Antimicrobial Applications

Compounds structurally related to this compound have been investigated for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have shown good to moderate activities against various test microorganisms, indicating the potential of oxadiazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Medicinal Chemistry and Drug Design

The 1,3,4-oxadiazole ring system, as found in this compound, is frequently explored in medicinal chemistry for its potential biological activities. For example, novel derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety have shown promising anticancer properties, highlighting the therapeutic potential of oxadiazole derivatives in oncology (Adimule et al., 2014).

Materials Science

In the field of materials science, 1,3,4-oxadiazole derivatives, similar to this compound, have been utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of 1,3,4-oxadiazole units in these materials can enhance their electron-transporting properties and overall device performance (Wang et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, some oxadiazole derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Safety and Hazards

As with any chemical compound, handling “5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-8-5-3-7(4-6-8)9-11-12-10(13)15-9/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZJIMADCPABFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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